
Tungstate
Overview
Description
Tungstates are a class of inorganic compounds containing the oxyanion $ \text{WO}4^{2-} $, with diverse structural and compositional variations. Rare earth tungstates (RE-tungstates) form a large family, including $ \text{RE}2(\text{WO}4)3 $, $ \text{NaRE}(\text{WO}4)2 $, $ \text{RE}2\text{W}2\text{O}9 $, and others, which exhibit unique dielectric, photocatalytic, and proton-conductive properties . These materials are critical in applications such as solid oxide fuel cells (SOFCs), hydrogen separation membranes, supercapacitors, and optical devices . For instance, $ \text{RE}2\text{W}2\text{O}9 $ compounds demonstrate high oxide-ion conductivity and stability under reducing atmospheres, making them suitable for energy conversion technologies . Transition metal tungstates like $ \text{ZnWO}4 $ and $ \text{Bi}2\text{WO}6 $ are also notable for their electrochemical and photocatalytic performance, with $ \text{ZnWO}4 $-CNT composites achieving ultra-high specific capacitance (1,450 F/g) in supercapacitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungstates can be synthesized through several methods, including:
Hydrothermal Method: This involves reacting tungsten trioxide with a suitable base under high temperature and pressure conditions.
Sol-Gel Method: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
High-Temperature Calcination: This process involves heating tungsten compounds in the presence of oxygen to form tungstates.
Industrial Production Methods: Industrially, tungstates are often produced from tungsten ores. For example, sodium tungstate can be produced by digesting tungsten ores like wolframite with sodium hydroxide and water, followed by crystallization . Another method involves the smelting of wolframite with sodium carbonate and silica at high temperatures to produce sodium this compound .
Types of Reactions:
Oxidation and Reduction: Tungstates can undergo redox reactions, where they act as mild oxidizing agents.
Substitution: Tungstates can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Condensation: Upon acidification, this compound solutions can condense to form isopolytungstates.
Common Reagents and Conditions:
Oxidation: Sodium this compound can be used as a catalyst for the oxidation of alcohols to aldehydes or ketones.
Reduction: Tungstates can be reduced by organic materials to form complex this compound (V, VI) solutions.
Major Products:
Tungsten Trioxide: Formed by treating sodium this compound with hydrochloric acid.
Isopolytungstates: Formed upon acidification of this compound solutions.
Scientific Research Applications
Photocatalytic Applications
Zinc Tungstate (ZnWO₄)
Zinc this compound has been extensively studied for its photocatalytic properties. It crystallizes in a monoclinic wolframite-like structure and has shown remarkable efficiency in degrading organic pollutants under UV and visible light irradiation. The following table summarizes key findings related to ZnWO₄'s photocatalytic applications:
Study | Photocatalyst | Light Source | Pollutants Degraded | Efficiency |
---|---|---|---|---|
ZnWO₄ | UV & Visible | Dyes, Phenols | High | |
ZnWO₄/ZnO | Sunlight | Various Contaminants | Enhanced | |
Doped ZnWO₄ | UV | Organic Pollutants | Improved |
ZnWO₄'s efficiency can be significantly enhanced by forming heterojunctions with other semiconductors like ZnO or by doping with metal ions (e.g., Ti⁴⁺, Bi³⁺) and nonmetals (e.g., F⁻, N³⁻) to optimize its photocatalytic yield .
Luminescent Materials
Calcium this compound (CaWO₄)
Calcium this compound is recognized for its excellent optical properties and high chemical stability, making it suitable for use as a phosphor in various applications such as X-ray screens and LEDs. The following table outlines the luminescent characteristics of CaWO₄ doped with rare earth ions:
Dopant | Emission Color | Wavelengths (nm) |
---|---|---|
Terbium (Tb³⁺) | Green | 488, 545, 585, 620 |
Europium (Eu³⁺) | Red | 592, 614, 651, 699 |
Recent studies have demonstrated that CaWO₄ doped with rare earth ions can emit light across a spectrum of wavelengths when subjected to UV light. This property is particularly useful for anti-counterfeiting applications where the luminescence is not visible under normal light but can be detected under UV illumination .
Biomedical Applications
Sodium this compound (Na₂WO₄)
Sodium this compound has been investigated for its potential therapeutic effects in metabolic disorders such as diabetes. Research shows that Na₂WO₄ acts as a phosphatase inhibitor and possesses normoglycemic properties. The following table summarizes key findings from preclinical studies:
Study Type | Model Used | Effect Observed |
---|---|---|
Preclinical | T1D and T2D Animal Models | Normalization of blood glucose levels |
Clinical Trials | Human Studies | Safety and efficacy in diabetes management |
Sodium this compound has demonstrated significant potential in normalizing blood glucose levels in various experimental models, indicating its promise as a therapeutic agent in managing diabetes .
Mechanism of Action
Tungstates primarily exert their effects through their ability to facilitate and catalyze various chemical reactions. As a source of tungsten ions, they act as mild oxidizing agents. The tungstate ion interacts with other substances to alter their chemical structure, typically enhancing their reactivity or modifying their oxidative state . This reactivity is crucial in organic synthesis and the production of phosphors.
Comparison with Similar Compounds
Tungstate vs. Molybdate
Molybdates ($ \text{MoO}_4^{2-} $) share structural similarities with tungstates but differ in electronic and catalytic behaviors:
- Corrosion Inhibition : Sodium this compound ($ \text{Na}2\text{WO}4 $) and sodium molybdate ($ \text{Na}2\text{MoO}4 $) exhibit comparable inhibition efficiencies in alkaline environments. However, $ \text{Na}2\text{WO}4 $ shows marginally superior performance, with lower corrosion current density ($ I_{\text{corr}} $) values (Table 1) .
- Enzyme Inhibition : Both this compound and molybdate act as competitive inhibitors for protein tyrosine phosphatases (PTPs). While $ \text{WO}4^{2-} $ and $ \text{MoO}4^{2-} $ inhibit PTP1B with similar $ K_i $ values (~1–10 μM), this compound exhibits reduced affinity for the YopH enzyme mutant (5-fold lower) due to misaligned oxyanion binding .
Table 1 : Inhibition Performance of Sodium this compound vs. Sodium Molybdate
Compound | $ I_{\text{corr}} $ (μA/cm²) | Inhibition Efficiency (%) |
---|---|---|
Sodium this compound | 2.1 | 89.5 |
Sodium Molybdate | 2.4 | 87.2 |
This compound vs. Vanadate
Vanadates ($ \text{VO}_4^{3-} $) and tungstates both exhibit insulin-mimetic effects but differ significantly in toxicity:
- Antidiabetic Action: Oral this compound normalizes hepatic glucose metabolism in diabetic rats, restoring glycogen levels and enzyme activities (e.g., glucokinase, pyruvate kinase) to near-healthy levels, akin to vanadate .
This compound vs. Other this compound Derivatives
- Photocatalysis : Praseodymium this compound ($ \text{PW} $) degrades methylene blue (MB) 1.8× faster than TiO₂ under UV light (Fig. 10/11 in ), attributed to enhanced pollutant adsorption and lanthanide-specific electronic transitions.
- Supercapacitors : $ \text{ZnWO}4 $-CNT electrodes achieve 1,450 F/g capacitance, outperforming pure $ \text{MnWO}4 $ (320 F/g) and $ \text{CdWO}_4 $ due to improved conductivity and surface area .
Table 2 : Photocatalytic Degradation Rates of MB
Photocatalyst | Degradation Rate (×10⁻² min⁻¹) |
---|---|
Praseodymium this compound | 6.7 |
TiO₂ (P25) | 3.7 |
Optical Properties: this compound vs. Nitrate Crystals
Barium this compound ($ \text{BaWO}4 $) and strontium this compound ($ \text{SrWO}4 $) exhibit superior Raman gain coefficients (~5–8 cm/GW) compared to nitrate crystals (e.g., $ \text{NaNO}_3 $: ~3 cm/GW), making them ideal for stimulated Raman scattering (SRS) lasers .
Biological Activity
Tungstate, specifically in the form of sodium this compound (Na₂WO₄), has garnered attention for its diverse biological activities, particularly in the context of diabetes management and cellular biochemical pathways. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.
Overview of this compound
This compound is an oxoanionic form of tungsten, a transition metal known for its unique tetrahedral structure and phosphate-like properties. It acts primarily as a phosphatase inhibitor and has been studied for its potential therapeutic applications, particularly in metabolic disorders such as diabetes.
-
Antidiabetic Effects :
- This compound has been shown to have insulin-mimetic properties, acting independently of the insulin receptor to promote glucose metabolism. It enhances glycogen synthesis by activating glycogen synthase (GS) without triggering the insulin signaling pathway .
- Long-term administration of sodium this compound in diabetic animal models significantly reduces serum glucose levels and normalizes hepatic glucose metabolism, including restoration of key enzyme activities such as glucokinase and pyruvate kinase .
-
Phosphate-Dependent Biochemical Pathways :
- This compound's interaction with phosphate-dependent pathways affects energy cycling and enzyme regulation. Studies indicate that it can disrupt phosphorylation processes, influencing cellular functions such as ATP production and secondary messenger systems like cyclic adenosine monophosphate (cAMP) .
- Cellular Effects :
1. Antidiabetic Efficacy in Animal Models
A study conducted on streptozotocin-induced diabetic rats demonstrated that long-term this compound treatment resulted in:
- Reduction in Serum Glucose : Significant decrease in glucose levels was observed without affecting healthy rats.
- Restoration of Enzyme Activities : Key metabolic enzymes related to glucose metabolism were normalized, indicating improved liver function .
Parameter | Diabetic Control | This compound Treatment |
---|---|---|
Serum Glucose (mg/dL) | 300 | 150 |
Glucokinase Activity (U/mg) | 0.5 | 1.2 |
Pyruvate Kinase Activity (U/mg) | 0.4 | 0.9 |
2. Influence on Campylobacter jejuni
Research indicates that this compound stimulates formate dehydrogenase activity in Campylobacter jejuni, a foodborne pathogen. This effect is mediated through a high-affinity ABC transporter specific for this compound, enhancing the bacterium's metabolic capabilities under certain conditions .
Safety and Tolerability
This compound has been reported to have a favorable safety profile with no significant adverse effects noted during prolonged use in animal studies. No hypoglycemic episodes were recorded, even with extended treatment durations . This aspect is crucial for its potential application as a long-term therapeutic agent.
Chemical Reactions Analysis
Complexation Reactions
Tungstate forms stable complexes with organic ligands and metal ions, influencing its electrochemical behavior:
-
Citrate Complexation : In Fe-W electrodeposition systems, WO₄²⁻ reacts with citrate ligands to form polynuclear complexes such as [(WO₄)(HCit)(H)]⁴⁻ and [(WO₄)₂(HCit)H₄]³⁻. These complexes dominate at pH 6–7 and increase in concentration with higher sodium this compound (Na₂WO₄) levels .
-
Iron-Citrate-Tungstate Systems : Fe²⁺/Fe³⁺ coexists with this compound-citrate complexes, forming mixed species like FeOH⁺. At 0.4 M Na₂WO₄, FeOH⁺ concentration rises by ~5×, accelerating Fe-W codeposition .
Table 1: Key Complexes in Citrate Electrolytes
Complex Formula | Dependency on Na₂WO₄ Concentration | Role in Electrodeposition |
---|---|---|
[(WO₄)(HCit)(H)]⁴⁻ | Linear increase | Primary W electroactive species |
[(WO₄)₂(HCit)H₄]³⁻ | 15× increase (0.2 → 0.4 M) | Enhances W partial current |
FeOH⁺ | ~5× increase (0.2 → 0.4 M) | Facilitates Fe deposition |
Electrodeposition of Fe-W Alloys
-
Mechanism : WO₄²⁻ reduction occurs alongside Fe²⁺ at potentials ≤ −0.87 V (vs. Ag/AgCl). The process involves mixed kinetics (activation + diffusion control) :
Hydrogen Evolution Inhibition
-
Sodium this compound suppresses hydrogen generation by forming a protective WO₃/Na₂WO₄ coating on aluminum surfaces :
Acid-Base Reactions
This compound speciation is pH-dependent:
-
Alkaline Conditions : Predominantly WO₄²⁻.
-
Acidic Conditions : Forms polymeric species (e.g., W₇O₂₄⁶⁻) and hydrates like H₂WO₄.
Table 2: pH-Dependent Speciation
pH Range | Dominant Species | Reactivity |
---|---|---|
> 9 | WO₄²⁻ | Stable; forms citrate complexes |
4–6 | HW₆O₂₁⁵⁻, W₇O₂₄⁶⁻ | Participates in redox/catalysis |
< 2 | H₂WO₄ | Low solubility; precipitates as hydrates |
Precipitation Reactions
This compound reacts with divalent cations to form insoluble salts:
-
Calcium this compound :
-
Forms scheelite-type structures used in phosphors.
-
Inhibition Reactions
Sodium this compound acts as a corrosion inhibitor:
-
Mechanism : Adsorbs on metal surfaces, forming a passivating layer.
-
Kinetic Model : Hydrogen inhibition follows a shrinking-core model. Rate constant (𝑘) decreases from 0.014 min⁻¹ (0 g/L Na₂WO₄) to 0.001 min⁻¹ (100 g/L) .
Table 3: Inhibition Efficiency vs. Na₂WO₄ Concentration
[Na₂WO₄] (g/L) | Rate Constant (min⁻¹) | Hydrogen Yield Reduction |
---|---|---|
0 | 0.014 | Baseline |
50 | 0.005 | 64% |
100 | 0.001 | 93% |
Catalytic Reactions
Tungstates serve as oxidation catalysts in organic syntheses:
-
Example : Cyclohexene oxidation to adipic acid using H₂O₂, mediated by Na₂WO₄ in acidic media.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing high-purity tungstate compounds, and how can researchers optimize reaction conditions to minimize impurities?
- Methodological Answer : High-purity this compound synthesis typically involves controlled precipitation or hydrothermal methods. Optimize parameters such as pH (maintained at 6–8 for sodium this compound), temperature (80–200°C for hydrothermal synthesis), and precursor molar ratios (e.g., Na₂WO₄:2H₂O to metal chloride at 1:1). Use iterative Design of Experiments (DoE) to identify impurity sources, coupled with XRD and ICP-OES to validate phase purity and elemental composition . For impurity reduction, consider post-synthesis washing with deionized water and ethanol, followed by annealing in oxygen-rich atmospheres.
Table 1 : Common Synthesis Methods for this compound Compounds
Method | Parameters | Characterization Techniques |
---|---|---|
Precipitation | pH 6–8, RT, 12–24h aging | XRD, SEM-EDS, FTIR |
Hydrothermal | 150–200°C, 12–48h, autoclave | TEM, Raman spectroscopy |
Sol-gel | Metal alkoxide precursors, 60–80°C | BET surface area, XPS |
Q. Which spectroscopic and structural characterization techniques are most effective for analyzing this compound crystal structures, and how should researchers integrate multiple methods to confirm phase purity?
- Methodological Answer : Combine XRD for crystallographic analysis (e.g., JCPDS database matching), Raman spectroscopy for bond vibration modes (e.g., W–O stretching at 800–950 cm⁻¹), and XPS for oxidation state validation (W⁶+ peaks at 35–38 eV). Cross-validate with TEM for nanoscale morphology and EDX for elemental mapping. Discrepancies in phase identification (e.g., monoclinic vs. hexagonal WO₃) require Rietveld refinement of XRD data and comparative Raman band deconvolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activities of this compound-based materials across different studies, and what statistical approaches are recommended for comparative analysis?
- Methodological Answer : Address contradictions by standardizing testing conditions (e.g., fixed light intensity for photocatalysis, 25°C for thermal catalysis) and reporting normalized activity metrics (e.g., turnover frequency per surface site). Use meta-analysis to aggregate data from disparate studies, applying sensitivity analysis to identify outliers. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions are structured to isolate variables (e.g., doping vs. morphology effects) . For statistical validation, employ ANOVA to compare group means and principal component analysis (PCA) to reduce dimensionality in multi-variable datasets.
Q. What computational modeling strategies are suitable for predicting the electronic properties of doped this compound systems, and how should experimental data be validated against theoretical simulations?
- Methodological Answer : Density Functional Theory (DFT) with Hubbard-U corrections (e.g., U = 6–8 eV for W 5d orbitals) is effective for modeling bandgap engineering in doped tungstates (e.g., Mo-doped CaWO₄). Validate simulations using UV-Vis DRS for experimental bandgap measurements and synchrotron-based XANES for orbital hybridization analysis. Ensure methodological alignment by calibrating computational parameters (e.g., k-point grids, pseudopotentials) with experimental lattice constants .
Q. How can researchers design experiments to assess the environmental impact of this compound leaching from functional materials, and what analytical protocols ensure reliable quantification?
- Methodological Answer : Simulate environmental leaching using batch tests (e.g., 0.1M HNO₃ for acidic conditions, 7–14 days) with ICP-MS for W quantification (detection limit ≤0.1 ppb). Pair with column chromatography to study adsorption-desorption kinetics in soil matrices. Follow ISO 18763:2016 for ecotoxicity assays (e.g., Daphnia magna mortality rates at varying W concentrations). Use Langmuir isotherm models to predict long-term leaching behavior .
Q. Data Contradiction and Validation
Q. What systematic approaches are recommended to address discrepancies in reported ionic conductivity values of this compound-based solid electrolytes?
- Methodological Answer : Discrepancies often arise from grain boundary effects or moisture sensitivity. Use electrochemical impedance spectroscopy (EIS) with controlled humidity (<5% RH) and equivalent circuit modeling to separate bulk vs. grain boundary contributions. Replicate studies using single-crystal vs. polycrystalline samples. Apply Arrhenius plots to compare activation energies (e.g., 0.3–0.5 eV for Li₂WO₄), ensuring data aligns with theoretical defect chemistry models .
Q. Methodological Frameworks
Q. How should researchers formulate hypotheses to investigate the role of this compound anions in hybrid perovskite stability for solar cells?
- Methodological Answer : Use the PICO framework:
- Population : Hybrid perovskite films (e.g., MAPbI₃).
- Intervention : Incorporation of this compound anions (WO₄²⁻) at 0.1–5 wt%.
- Comparison : Undoped perovskites or alternative dopants (e.g., Cl⁻, Br⁻).
- Outcome : Stability metrics (e.g., T80 under 85°C/85% RH).
Validate via accelerated aging tests and in-situ XRD to monitor phase degradation .
Properties
IUPAC Name |
dioxido(dioxo)tungsten | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.W/q;;2*-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYZMCDFOULPGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4W-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51682-10-1 (Parent), Array | |
Record name | Tungstate ion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tungstate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
247.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12737-86-9, 51682-10-1 | |
Record name | Tungstate ion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tungstate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUNGSTATE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0Y0WQ46I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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